molecular formula C13H12N2O2S B5675080 N'-(3-methylbenzoyl)thiophene-2-carbohydrazide

N'-(3-methylbenzoyl)thiophene-2-carbohydrazide

Cat. No.: B5675080
M. Wt: 260.31 g/mol
InChI Key: SGVXARQUEBYIGI-UHFFFAOYSA-N
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Description

N’-(3-methylbenzoyl)thiophene-2-carbohydrazide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylbenzoyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 3-methylbenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for N’-(3-methylbenzoyl)thiophene-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylbenzoyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-(3-methylbenzoyl)thiophene-2-carbohydrazide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of N’-(3-methylbenzoyl)thiophene-2-carbohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

N’-(3-methylbenzoyl)thiophene-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-methylbenzoyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(3-methylbenzoyl)thiophene-2-carbohydrazide include other thiophene derivatives, such as:

  • N’-(3-hydroxybenzoyl)thiophene-2-carbohydrazide
  • N’-(2-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide
  • Thiophene-2-carbohydrazide

Uniqueness

This structural feature differentiates it from other thiophene derivatives and contributes to its specific reactivity and biological activity .

Properties

IUPAC Name

N'-(3-methylbenzoyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-4-2-5-10(8-9)12(16)14-15-13(17)11-6-3-7-18-11/h2-8H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVXARQUEBYIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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